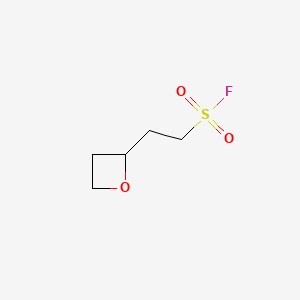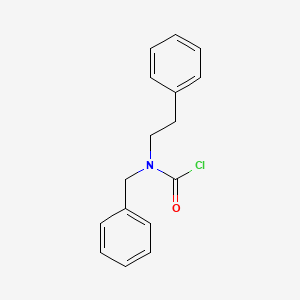
N-benzyl-N-(2-phenylethyl)carbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2-phenylethyl)carbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (–CONH–) attached to a chloride atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-benzyl-N-(2-phenylethyl)carbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of N-benzyl-N-(2-phenylethyl)amine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product. The reaction can be represented as follows:
N-benzyl-N-(2-phenylethyl)amine+COCl2→N-benzyl-N-(2-phenylethyl)carbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-(2-phenylethyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form N-benzyl-N-(2-phenylethyl)amine and carbon dioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Carbamates: Formed by reaction with alcohols.
Ureas: Formed by reaction with amines.
Thiocarbonates: Formed by reaction with thiols.
Amines: Formed by reduction or hydrolysis.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2-phenylethyl)carbamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(2-phenylethyl)carbamoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-N-(2-phenylethyl)amine: The parent amine from which the carbamoyl chloride is derived.
N-benzylcarbamoyl chloride: A simpler carbamoyl chloride with a benzyl group.
N-phenylethylcarbamoyl chloride: A related compound with a phenylethyl group.
Uniqueness
N-benzyl-N-(2-phenylethyl)carbamoyl chloride is unique due to the presence of both benzyl and phenylethyl groups, which can influence its reactivity and applications. The combination of these groups can provide specific steric and electronic properties that make the compound suitable for particular synthetic and research purposes.
Propiedades
Fórmula molecular |
C16H16ClNO |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
N-benzyl-N-(2-phenylethyl)carbamoyl chloride |
InChI |
InChI=1S/C16H16ClNO/c17-16(19)18(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Clave InChI |
KIRAFMVAYJQONQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13451744.png)
![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)
![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)
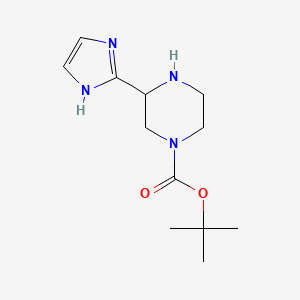
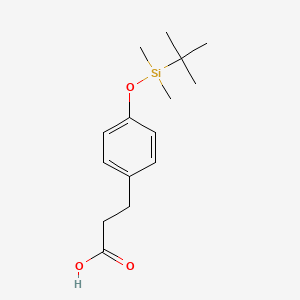
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-ylpropanoate](/img/structure/B13451792.png)
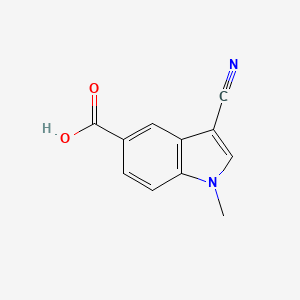
![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13451807.png)


